Calcium levulinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Food Fortification

Scientific Field: Food Science and Nutrition

Methods of Application: Calcium levulinate is produced from a direct reaction between L- or levulinic acid levulose and calcium hydroxide.

Results or Outcomes: The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate.

Pharmaceutical Applications

Scientific Field: Pharmaceutical Science

Application Summary: Calcium levulinate can be used in the preparation of pharmaceutical tablets, capsules, or injections.

Methods of Application: Calcium levulinate can be used alone, or with calcium lactate, calcium chloride, and other compounds, either for pharmaceutical tablets, capsules, or injections preparation.

Results or Outcomes: Calcium levulinate is ultimately a relatively new calcium supplementation option.

Treatment of Hypocalcemia

Scientific Field: Medical Science

Application Summary: Calcium levulinate can be used in combination with other compounds like calcium gluconate for the treatment of hypocalcemia.

Methods of Application: It can be administered through pharmaceutical tablets, capsules, or injections.

Results or Outcomes: The use of calcium levulinate in this context provides an alternative option for calcium supplementation.

Biomass Conversion and Biorefinery

Scientific Field: Environmental Science and Engineering

Application Summary: Levulinic acid (LA), from which calcium levulinate is derived, is in great demand in various applications.

Methods of Application: The primary challenge in biorefinery is the separation of LA from other biomass products.

Results or Outcomes: The advancement of various separation techniques used for LA extraction is required to fulfil the growing demand for LA products.

Energy Production

Scientific Field: Energy Science

Application Summary: Calcium levulinate is converted to deoxygenated and high-density energy products at elevated temperatures.

Methods of Application: The conversion process involves the use of high temperatures to transform calcium levulinate into deoxygenated and high-density energy products.

Results or Outcomes: This application of calcium levulinate makes it highly valuable for study in the field of energy production.

Dietary Supplement

Scientific Field: Nutritional Science

Application Summary: Calcium levulinate is a highly effective calcium supplement and comes in various forms such as tablets, injections, and capsules.

Results or Outcomes: When it enters the body, calcium levulinate dissociates rapidly to form calcium ions.

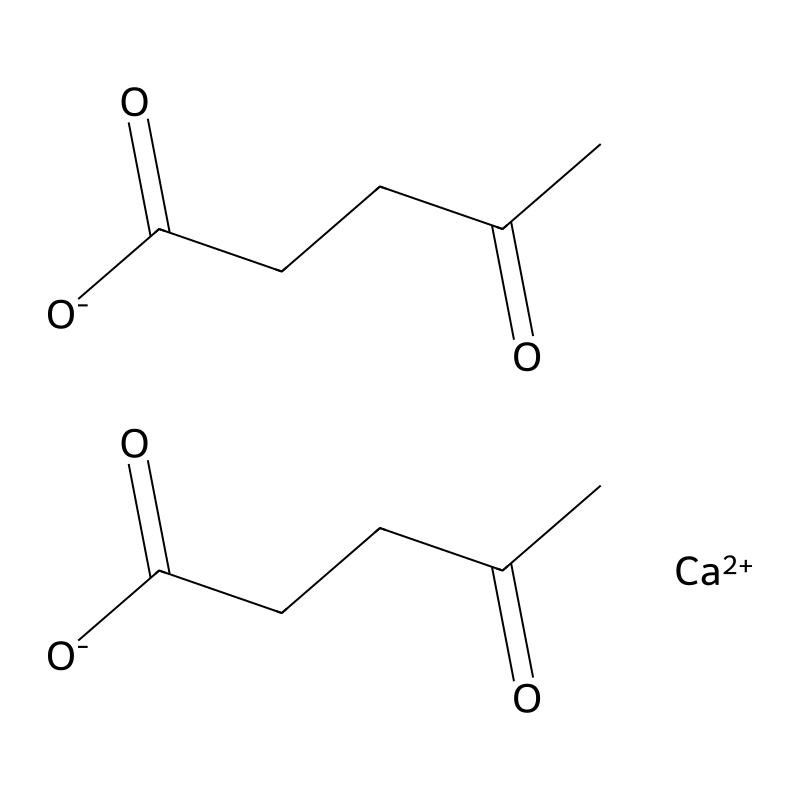

Calcium levulinate is a calcium salt derived from levulinic acid, characterized by its chemical formula . This compound exists as a white crystalline powder and is noted for its neutral pH of approximately 7, making it gentler on the digestive system compared to other calcium supplements. It is recognized for its high solubility, exceeding 30% at 25°C, and its superior bioavailability, which enhances calcium absorption in the body. The unique structure of calcium levulinate allows it to interact favorably with the body’s physiological processes, contributing to its applications in nutrition and medicine .

The mechanism by which calcium levulinate functions in the body is not fully understood. As a calcium salt, it likely dissociates in the digestive tract, releasing free calcium ions for absorption. More research is needed to elucidate the specific mechanisms of absorption and potential biological effects.

The synthesis of calcium levulinate typically involves a direct reaction between levulinic acid and calcium hydroxide. The reaction can be summarized as follows:

This reaction results in the formation of calcium levulinate and water. The process is efficient and produces a stable compound that can be utilized in various applications .

Calcium levulinate exhibits several beneficial biological activities. It serves primarily as a calcium supplement, providing essential calcium ions that are crucial for numerous physiological functions, including bone health, muscle contraction, and nerve transmission. Studies indicate that calcium levulinate's absorption rate is higher than that of traditional supplements like calcium carbonate and calcium lactate, making it an effective choice for enhancing dietary calcium intake . Additionally, its non-toxic nature and minimal side effects make it suitable for various formulations, including those intended for injection or oral administration .

The synthesis of calcium levulinate can be achieved through various methods:

- Direct Reaction Method: This involves mixing levulinic acid with calcium hydroxide in an aqueous solution. The process typically occurs at room temperature (20-25°C) under constant stirring until the pH stabilizes around 6.7-6.8. The resulting mixture is then filtered, crystallized at low temperatures, and dried to yield pure calcium levulinate .

- Biomass-Derived Method: Recent advancements suggest synthesizing calcium levulinate from biomass-derived levulinic acid using sustainable practices. This method emphasizes environmental friendliness while maintaining high yield and purity levels .

Calcium levulinate has diverse applications across several fields:

- Nutritional Supplement: It is widely used as a dietary supplement to enhance calcium intake, particularly in populations at risk of deficiency.

- Food Fortification: Calcium levulinate can be added to various food products such as sauces, beverages, and dairy products to improve their nutritional profile without altering taste or texture .

- Pharmaceuticals: It is utilized in the formulation of tablets, capsules, and injectable solutions due to its high solubility and bioavailability .

- Agriculture: Emerging research indicates potential applications in agricultural settings as a nutrient-enriching agent for crops.

Research on the interactions of calcium levulinate with other compounds reveals its compatibility with various calcium salts such as calcium lactate and calcium chloride. These interactions enhance its utility in combined formulations aimed at improving nutrient absorption or therapeutic efficacy. Additionally, studies have shown that when administered alongside other nutrients or medications, calcium levulinate does not exhibit significant adverse reactions or interactions .

Calcium levulinate can be compared with several similar compounds based on their properties and applications:

| Compound | Solubility | Bioavailability | Primary Use |

|---|---|---|---|

| Calcium Levulinate | >30% | High | Nutritional supplement |

| Calcium Lactate | Moderate | Moderate | Nutritional supplement |

| Calcium Carbonate | Low | Low | Antacid, dietary supplement |

| Calcium Gluconate | Moderate | Moderate | Nutritional supplement |

| Calcium Chloride | High | High | Dehydration treatment |

Uniqueness of Calcium Levulinate:

- Higher Solubility: Compared to many other forms of calcium supplements.

- Better Absorption: Demonstrates superior bioavailability compared to traditional options like calcium carbonate.

- Neutral pH: Less irritating to the gastrointestinal tract than acidic supplements.

Calcium levulinate is a calcium salt of levulinic acid (4-oxopentanoic acid), a biomass-derived keto acid with potential applications in various fields [6]. This compound exists in both anhydrous and hydrated forms, each with distinct molecular formulas and physical properties [1] [2]. The molecular structure of calcium levulinate consists of calcium ions coordinated with levulinate anions, forming a complex arrangement that contributes to its unique chemical properties [6].

Anhydrous Form (C₁₀H₁₄CaO₆)

The anhydrous form of calcium levulinate has the molecular formula C₁₀H₁₄CaO₆ and a molecular weight of 270.29 g/mol [1] [8]. This form is characterized by the absence of water molecules in its crystal structure [2]. The structural composition includes one calcium ion coordinated with two levulinate anions [6]. The anhydrous calcium levulinate appears as white to pale yellow crystals or powder with a melting point of approximately 123°C [1] [4].

The chemical structure of anhydrous calcium levulinate can be represented by the linear formula (CH₃COCH₂CH₂COO)₂Ca, indicating the presence of two levulinate groups coordinated to a single calcium ion [8]. The compound contains 44.44% carbon, 5.22% hydrogen, 14.83% calcium, and 35.52% oxygen by weight [8]. The exact mass of anhydrous calcium levulinate is 270.042 g/mol, with a monoisotopic mass of 270.042 g/mol [1].

Table 1: Physical and Chemical Properties of Anhydrous Calcium Levulinate [1] [4] [8]

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄CaO₆ |

| Molecular Weight | 270.29 g/mol |

| Appearance | White to pale yellow crystals or powder |

| Melting Point | 123°C |

| Boiling Point | 242.9°C at 760 mmHg |

| Exact Mass | 270.042 g/mol |

| Percent Composition | C (44.44%), H (5.22%), Ca (14.83%), O (35.52%) |

Hydrated Forms (Dihydrate: C₁₀H₁₈CaO₈)

The dihydrate form of calcium levulinate has the molecular formula C₁₀H₁₈CaO₈, with a molecular weight of 306.32 g/mol [9] [10]. This form contains two water molecules coordinated to the calcium ion in addition to the two levulinate anions [6]. The dihydrate appears as white needle-shaped crystals with a melting point range of 121.0 to 125.0°C [4] [8].

The hydrated form is particularly interesting from a structural perspective as the water molecules play a crucial role in the coordination geometry and hydrogen bonding network within the crystal structure [6] [11]. The dihydrate form is freely soluble in water, very slightly soluble in ethanol (96 percent), and practically insoluble in methylene chloride [4] [19].

An important characteristic of the dihydrate form is its thermal behavior. When heated, calcium levulinate dihydrate loses one water molecule when dried in vacuum at room temperature and all water molecules at 50°C, converting to the anhydrous form [8]. This dehydration process is significant for understanding the stability and transformations of calcium levulinate under different conditions [8] [19].

Table 2: Physical and Chemical Properties of Calcium Levulinate Dihydrate [4] [9] [10] [19]

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈CaO₈ |

| Molecular Weight | 306.32 g/mol |

| Appearance | White needle-shaped crystals |

| Melting Point | 121.0-125.0°C |

| Solubility | Freely soluble in water, very slightly soluble in ethanol, insoluble in methylene chloride |

| Dehydration | Loses 1 H₂O at room temperature in vacuum, all H₂O at 50°C |

Crystallographic Analysis

Coordination Geometry of Ca²⁺ Ion

The calcium ion in calcium levulinate dihydrate exhibits a distinctive coordination geometry that significantly influences its overall crystal structure [6] [11]. Crystallographic studies reveal that the Ca²⁺ ion lies on a twofold rotation axis and is octacoordinated by eight oxygen atoms [6] [7]. This coordination environment includes two oxygen atoms from water molecules (aqua ligands) and six oxygen atoms from four symmetry-related carboxylate ligands [6] [11].

The coordination geometry around the calcium ion can be described as a distorted square antiprismatic arrangement [6] [12]. This distortion from an ideal square antiprism is evidenced by the varying Ca-O bond lengths, which range from 2.355(1) to 2.599(1) Å [6] [11]. The levulinate carboxyl oxygen atoms (O1 and O2) coordinate to Ca²⁺ ions in two distinct modes: a bidentate O,O'-chelate mode and a bridging mode through O1 with an inversion-related Ca²⁺ center [6] [14].

Due to this coordination environment, the two levulinate anions are positioned almost perpendicular to each other, with an O2-Ca1-O2 angle of 75.78(5)° [6] [12]. This specific arrangement contributes to the overall stability and three-dimensional structure of the calcium levulinate crystal [6] [14].

Table 3: Selected Bond Lengths in Calcium Levulinate Dihydrate [6] [12]

| Bond | Length (Å) |

|---|---|

| Ca1-O1 | 2.5989(10) |

| Ca1-O2 | 2.4820(11) |

| Ca1-O4 (water) | 2.4367(10) |

| Ca1-O1 (bridging) | 2.3546(10) |

Polymeric Chain Structure Formation

Calcium levulinate dihydrate forms a one-dimensional coordination polymer based on the CaO₈ complex unit [6] [7]. The polymeric structure is generated through the bridging mode of the levulinate ligands, where one carboxyl oxygen atom (O1) coordinates with an inversion-related Ca²⁺ atom [6] [11]. This bridging interaction results in a Ca⋯Ca separation of 4.0326(7) Å between adjacent calcium ions in the polymer chain [6] [7].

The extended one-dimensional coordination polymeric chain generated by these bridging interactions lies parallel to the c-axis of the crystal [6] [12]. The formal description of this polymeric structure is catena-poly[[diaquacalcium]-bis(μ₂-4-oxobutanoato)], indicating the repeating unit of the polymer chain [7] [14]. This polymeric arrangement is a key structural feature that distinguishes calcium levulinate from many other calcium salts [6] [11].

The levulinate ligands in the polymeric chain adopt a specific conformation, with a torsion angle C1-C2-C3-C4 of 73.2(2)° [6] [16]. This twisted conformation of the levulinate molecule facilitates the formation of hydrogen bonds between adjacent polymer chains, contributing to the overall three-dimensional structure [6] [12].

Intermolecular Hydrogen Bonding Networks

The three-dimensional structure of calcium levulinate dihydrate is stabilized by an extensive network of intermolecular hydrogen bonds [6] [7]. The coordinating water molecules play a crucial role in this hydrogen bonding network, acting as double donors in two types of hydrogen bonding interactions [6] [12].

Within each polymeric chain, the coordinating water molecules form intra-chain O-H⋯O hydrogen bonds with carboxyl oxygen atoms [6] [16]. Specifically, the hydrogen bond O4-H4B⋯O2 connects the water molecule to a carboxyl oxygen atom within the same chain, with a hydrogen bond distance of 1.87 Å and a D⋯A distance of 2.7519(14) Å [6] [12].

Between adjacent polymer chains, the water molecules form inter-chain hydrogen bonds with carbonyl oxygen atoms from levulinate ligands in neighboring chains [6] [12]. The hydrogen bond O4-H4A⋯O3 connects the water molecule to a carbonyl oxygen atom in an adjacent chain, with a hydrogen bond distance of 2.02 Å and a D⋯A distance of 2.8568(15) Å [6] [16]. These inter-chain hydrogen bonds are essential for linking the one-dimensional polymer chains into an overall three-dimensional structure [6] [7].

Table 4: Hydrogen Bond Geometry in Calcium Levulinate Dihydrate [6] [12]

| D-H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|

| O4-H4A⋯O3 | 0.90 | 2.02 | 2.8568(15) | 155 |

| O4-H4B⋯O2 | 0.90 | 1.87 | 2.7519(14) | 168 |

Comparative Structural Analysis with Other Calcium Salts

When comparing calcium levulinate with other calcium salts, several structural differences and similarities become apparent [6] . Calcium levulinate exhibits a unique coordination polymer structure that distinguishes it from many other calcium salts, while sharing some common features with certain calcium carboxylates [6] [17].

In terms of calcium content, calcium levulinate provides higher calcium bioavailability (3.3 mmol/g) compared to calcium citrate (1.9 mmol/g) or calcium lactobionate (1.3 mmol/g) [18]. This higher calcium content is one of the notable features that distinguishes calcium levulinate from other calcium salts used in various applications [3] [18].

The crystal structures of two polymorphic forms of calcium acetate monohydrate provide an interesting comparison with calcium levulinate dihydrate [6]. While both compounds form coordination polymers, the coordination geometry and hydrogen bonding patterns differ significantly [6]. Calcium levulinate dihydrate exhibits a distorted square antiprismatic coordination geometry around the calcium ion, whereas calcium acetate monohydrate shows different coordination arrangements depending on the polymorphic form [6].

Compared to calcium gluconate, calcium levulinate offers higher solubility and better absorption properties [17]. Similarly, when compared to calcium lactate, calcium levulinate has a higher calcium content (14.8% higher) and is more easily absorbed through the intestinal wall [3] [18]. These structural differences contribute to the distinct physicochemical properties of calcium levulinate compared to other calcium salts [17].

Table 5: Comparison of Calcium Levulinate with Other Calcium Salts [3] [18]

| Property | Calcium Levulinate | Calcium Citrate | Calcium Lactate | Calcium Chloride |

|---|---|---|---|---|

| Calcium Bioavailability | 3.3 mmol/g | 1.9 mmol/g | Lower than levulinate | High |

| Solubility in Water | >30% at 25°C | Lower | Lower | Very high |

| Coordination Structure | Polymeric chain | Different | Different | Ionic |

| pH Value | 7 | More acidic | Slightly acidic | Acidic |

| Compatibility with Other Salts | Good | Limited | Good | Limited |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Calcium leaves the body mainly in urine and feces, but also in other body tissues and fluids, like sweat. Overall, a typical daily calcium loss for a healthy adult man or woman via renal excretion is approximately 5 mmol/day while endogenous fecal calcium losses are about 2.1 mg/kg per day in adults and about 1.4 mg/kg per day in children.

99% of the body's calcium supply is stored in the bones and teeth where it supports their structure and function. Elsewhere, 1% or less of this calcium supply is used for essential metabolic functions like vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion, among other activities.

Despite inter-individual differences, general clinical lab tests list some reference calcium clearance values as being considered a 'normal range', like urine calcium as approximately < 250 mg/24 h.

Metabolism Metabolites

Wikipedia

Calcium levulinate dihydrate

Biological Half Life

General Manufacturing Information

Dates

Yanez M, Gil-Longo J, Campos-Toimil M: Calcium binding proteins. Adv Exp Med Biol. 2012;740:461-82. doi: 10.1007/978-94-007-2888-2_19. [PMID:22453954]

Preparing process and application of calcium lévulinate

Energy densification of levulinic acid by thermal deoxygenation

Advances in the Catalytic Production of Valuable Levulinic Acid Derivatives

National Institutes of Health: Calcium Fact Sheet

Dietary Reference Intakes for Calcium and Vitamin D